

Comparative Analysis of Autotaxin Inhibitor Cross-Reactivity: A Guide for Researchers

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Compound of Interest		
Compound Name:	ATX inhibitor 19	
Cat. No.:	B15141363	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of novel autotaxin (ATX) inhibitors. Understanding the selectivity of these inhibitors is crucial for minimizing off-target effects and developing safer, more effective therapeutics.

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in fibrosis, inflammation, and cancer, making it an attractive target for drug development. However, ensuring the selectivity of ATX inhibitors is paramount to avoid unintended interactions with other cellular targets, which can lead to adverse effects. This guide focuses on a comparative analysis of the selectivity of emerging ATX inhibitors to aid in the selection of the most appropriate chemical tools for research and development.

Comparative Selectivity Profile of ATX Inhibitors

To provide a clear comparison of the cross-reactivity of different autotaxin inhibitors, the following table summarizes their inhibitory activity against ATX and a panel of off-targets. This data is essential for evaluating the specificity of each compound.



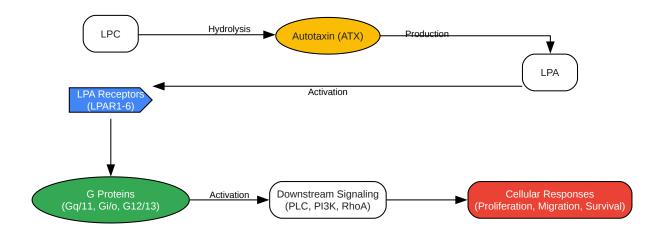
Target	IOA-289 (% Inhibition at 10 μM)	PAT-505 (% Inhibition at 10 μM)
Autotaxin (ATX)	Potent Inhibition (IC50 = 34 nM in human plasma)[1]	Potent Inhibition (IC50 = 2 nM) [2]
ENPP1	No significant inhibition	Not specified
LPA Receptors	No interaction	Not specified
Selected Off-Targets		
44 Off-Target Panel (CEREP)	Safety factor > 100	Not specified

Note: Specific quantitative data for a broad kinase or receptor panel for IOA-289 and PAT-505 is not publicly available in the provided search results. The information for IOA-289 indicates a favorable safety profile from a 44-target screen, but does not detail the specific targets or the percent inhibition at a given concentration.[1] PAT-505 is described as a selective inhibitor, but a comprehensive off-target screening panel was not found in the search results.[3]

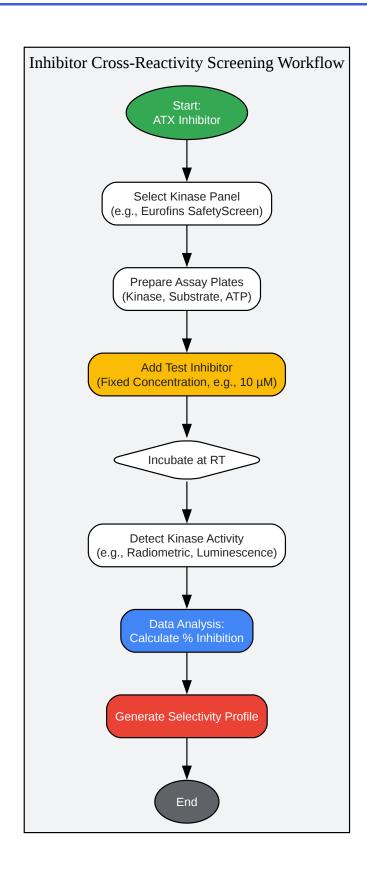
Autotaxin Signaling Pathway

The following diagram illustrates the central role of autotaxin in the lysophosphatidic acid (LPA) signaling pathway.









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